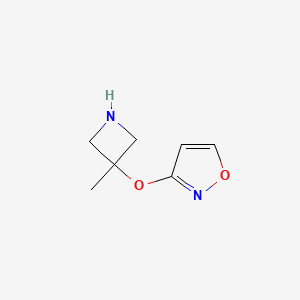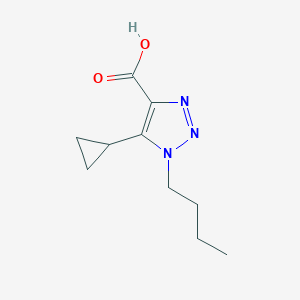![molecular formula C7H9N3O2 B13541053 Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate is a heterocyclic compound featuring a fused ring system that includes both pyrrole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that bear functional positions necessary for further transformations . The annellation process to generate the maleimide moiety of the bicyclic structure is a crucial step. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and palladium-catalyzed reactions suggests that scalable methods could be developed based on these laboratory techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various 1,6-di-substituted derivatives .
Applications De Recherche Scientifique
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological properties, including anticancer activities.
Uniqueness: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate stands out due to its fused ring system, which provides a unique scaffold for drug development. Its ability to undergo various chemical modifications and its potential biological activities make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-2-9-10-5(4)3-8-6/h2,6,8H,3H2,1H3,(H,9,10) |
Clé InChI |
MJPSPFBTSIROGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=C(CN1)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


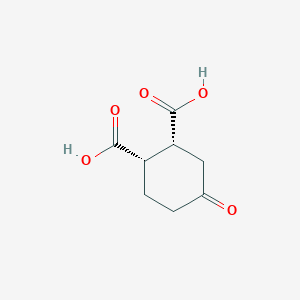



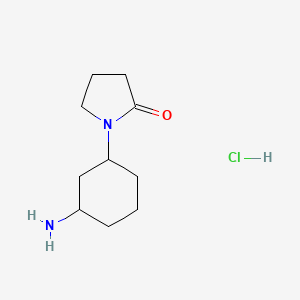
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
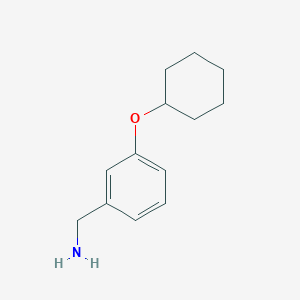


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
